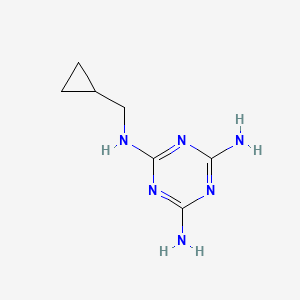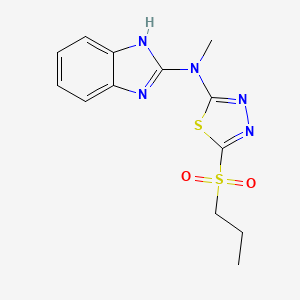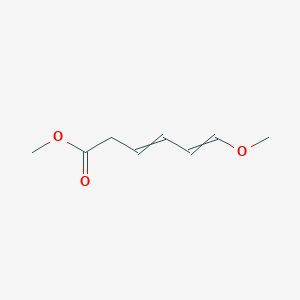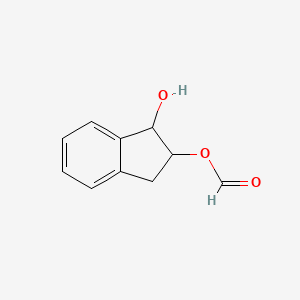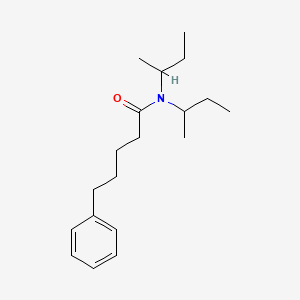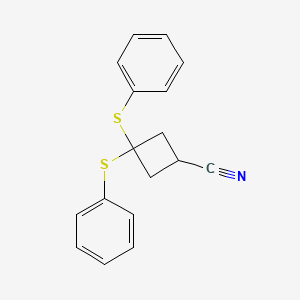
3,3-Bis(phenylsulfanyl)cyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(phenylsulfanyl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with two phenylsulfanyl groups and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(phenylsulfanyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutane derivatives with phenylsulfanyl reagents under specific conditions. One common method includes the use of cyclobutane-1,3-dione as a starting material, which undergoes a nucleophilic substitution reaction with phenylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(phenylsulfanyl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), phenylsulfanyl chloride (PhSCl)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted cyclobutane derivatives
Aplicaciones Científicas De Investigación
3,3-Bis(phenylsulfanyl)cyclobutane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(phenylsulfanyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The phenylsulfanyl groups can participate in various chemical reactions, such as oxidation and substitution, which can modulate the activity of enzymes or receptors. The carbonitrile group can also interact with nucleophiles, leading to the formation of new chemical bonds and the alteration of biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Bis(phenylsulfanyl)cyclopropane-1-carbonitrile
- 3,3-Bis(phenylsulfanyl)cyclopentane-1-carbonitrile
- 3,3-Bis(phenylsulfanyl)cyclohexane-1-carbonitrile
Uniqueness
3,3-Bis(phenylsulfanyl)cyclobutane-1-carbonitrile is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. Compared to its cyclopropane, cyclopentane, and cyclohexane analogs, the cyclobutane ring offers a balance of ring strain and stability, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
91003-30-4 |
|---|---|
Fórmula molecular |
C17H15NS2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
3,3-bis(phenylsulfanyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C17H15NS2/c18-13-14-11-17(12-14,19-15-7-3-1-4-8-15)20-16-9-5-2-6-10-16/h1-10,14H,11-12H2 |
Clave InChI |
YUWSHGCOGRMVRK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(SC2=CC=CC=C2)SC3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


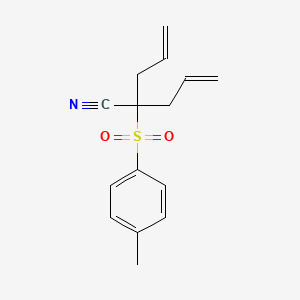
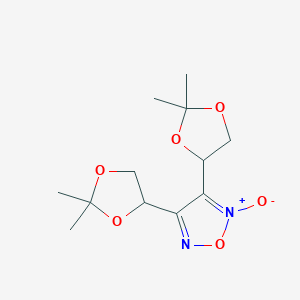
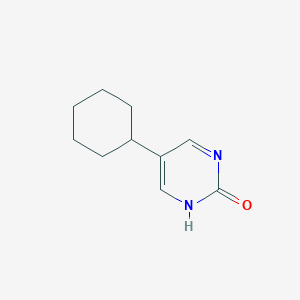
![N-[(4-tert-Butylphenyl)methoxy]benzamide](/img/structure/B14356762.png)
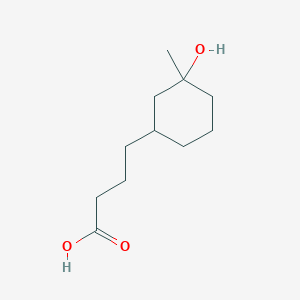
![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)
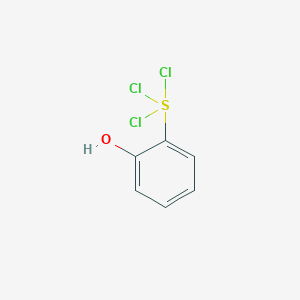
![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
![4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14356789.png)
